Hexadecanoic-11,11-d2 acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexadecanoic-11,11-d2 acid typically involves the deuteration of hexadecanoic acid. One common method is the catalytic hydrogenation of hexadecenoic acid using deuterium gas (D2) in the presence of a palladium catalyst. This process ensures the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation and crystallization techniques to obtain the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Hexadecanoic-11,11-d2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce hexadecanedioic acid.
Reduction: Reduction reactions can convert it into hexadecanol.
Substitution: It can undergo halogenation to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Hexadecanedioic acid.
Reduction: Hexadecanol.
Substitution: Halogenated hexadecanoic acids.
Scientific Research Applications
Hexadecanoic-11,11-d2 acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Biochemistry: Used as a tracer in metabolic studies to investigate fatty acid metabolism and lipid biosynthesis.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of hexadecanoic-11,11-d2 acid involves its incorporation into metabolic pathways where it mimics the behavior of natural hexadecanoic acid. The deuterium atoms provide a unique signature that allows researchers to track its metabolic fate using mass spectrometry. This helps in understanding the molecular targets and pathways involved in fatty acid metabolism .
Comparison with Similar Compounds
Hexadecanoic acid (Palmitic acid): The non-deuterated analog.
Hexadecanoic-9,9-d2 acid: Another deuterium-labeled variant with deuterium atoms at the 9th carbon position.
Uniqueness: Hexadecanoic-11,11-d2 acid is unique due to its specific deuterium labeling, which provides distinct advantages in metabolic studies. The position of the deuterium atoms allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in research .
Properties
Molecular Formula |
C16H32O2 |
---|---|
Molecular Weight |
258.44 g/mol |
IUPAC Name |
11,11-dideuteriohexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i6D2 |
InChI Key |
IPCSVZSSVZVIGE-NCYHJHSESA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCC)CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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